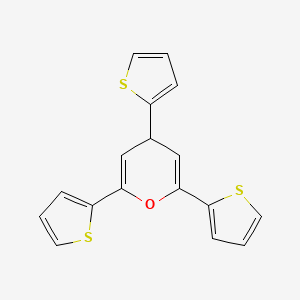

2,4,6-tri(thiophen-2-yl)-4H-pyran

Description

2,4,6-Tri(thiophen-2-yl)-4H-pyran is a heterocyclic compound featuring a central pyran ring substituted with three thiophene moieties at the 2-, 4-, and 6-positions. The electron-rich thiophene groups enhance π-conjugation, making this compound of interest in materials science, particularly for organic electronics and optoelectronic applications. For instance, substituted thiopyrans and pyrans with aryl or alkyl groups (e.g., phenyl, methyl) have been extensively studied for their conformational stability and synthetic routes .

Properties

Molecular Formula |

C17H12OS3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2,4,6-trithiophen-2-yl-4H-pyran |

InChI |

InChI=1S/C17H12OS3/c1-4-15(19-7-1)12-10-13(16-5-2-8-20-16)18-14(11-12)17-6-3-9-21-17/h1-12H |

InChI Key |

FHHUWILCVDEZMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2C=C(OC(=C2)C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Methods

Organocatalysts such as triethylamine (Et$$3$$N) and tetrabutylammonium fluoride (TBAF) enable efficient one-pot synthesis of 4H-pyran derivatives. For instance, ultrasound-assisted three-component reactions involving thiophene-2-carbaldehyde, malononitrile, and 1,3-dicarbonyl compounds in aqueous media yield 4H-pyrans with thiophenyl substituents. Et$$3$$N (20 mol%) in water facilitates Knoevenagel-Michael-cyclization cascades, achieving yields up to 95% under mild conditions. Similarly, TBAF-catalyzed cyclocondensation in ethanol-water mixtures (8:2) at reflux produces analogous structures in 50–90% yields. These methods prioritize atom economy and minimize byproducts, though regioselectivity challenges persist with bulky thiophene groups.

Metal-Catalyzed Reactions

Zinc-proline complexes (e.g., Zn(L-proline)$$2$$) and Fe$$3$$O$$4$$-based nanocomposites enhance reaction rates and stereochemical control. Zn(L-proline)$$2$$ in ethanol-water (2:3) mediates the condensation of thiophene aldehydes with active methylenes, yielding 4H-pyrans within 30 minutes at room temperature. Magnetic Fe$$3$$O$$4$$@GA@IG nanocomposites further improve recyclability, enabling 92% yields under reflux in ethanol. These systems leverage Lewis acidity to activate carbonyl groups, though scalability remains limited by catalyst synthesis costs.

Ultrasound-Assisted Synthesis in Green Solvents

Ultrasonic irradiation accelerates heterocycle formation via cavitation-induced mass transfer. A notable protocol combines thiophene-2-carbaldehyde, malononitrile, and dimedone in water with Et$$_3$$N, achieving 95% conversion in 20 minutes. The aqueous phase suppresses side reactions, while ultrasound (40 kHz, 300 W) enhances intermolecular collisions. Comparative studies show reaction times reduced by 80% compared to thermal methods. However, product isolation from hydrophilic media necessitates extraction with toluene or ethyl acetate, slightly offsetting environmental benefits.

Lewis Acid-Mediated Cyclization Techniques

BF$$3$$-OEt$$2$$ and AlCl$$3$$ catalyze cyclization of preformed enones or alkynes into pyran frameworks. For example, BF$$3$$-OEt$$2$$ (3 equiv) in cyclohexane facilitates trimerization of thiophene acetylene derivatives under oxygen, forming triarylpyrylium intermediates. Subsequent reduction yields 2,4,6-tri(thiophen-2-yl)-4H-pyran, albeit with moderate yields (50–65%) due to competing polymerization. AlCl$$3$$-mediated Friedel-Crafts alkylation of thiophene with α,β-unsaturated ketones offers an alternative route, though halogenated solvents limit green chemistry appeal.

Solvent-Free and Solid Catalyst Strategies

KOH-loaded CaO and acidic ionic liquids (e.g., [BSO$$3$$HMIm][HSO$$4$$]) enable solvent-free synthesis. Mixing thiophene-2-carbaldehyde, malononitrile, and cycloketones with KOH/CaO (20 mol%) at 60°C produces 4H-pyrans in 85–90% yields within 15 minutes. The solid base avoids aqueous workup, though catalyst deactivation occurs after five cycles. Ionic liquids like [BMIM][BF$$_4$$] similarly promote cyclocondensation at 110°C, achieving 94% purity and >90% yields.

Microemulsion and Phase-Transfer Systems

Dodecyl benzenesulfonic acid (DBSA)/water microemulsions stabilize hydrophobic intermediates during 4H-pyran synthesis. Thiophene aldehydes react with malononitrile and 1,3-cyclohexanedione in DBSA micelles, achieving 88–92% yields at 80°C. The surfactant’s dual role as Brønsted acid and emulsifier enhances reaction homogeneity, but product separation requires centrifugation.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methods:

| Method | Catalyst | Solvent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ultrasound/Et$$_3$$N | Et$$_3$$N | Water | 20 | 95 | 99 |

| TBAF Cyclocondensation | TBAF | Ethanol-H$$_2$$O | 180 | 90 | 98 |

| Zn(L-proline)$$_2$$ | Zn complex | Ethanol-H$$_2$$O | 30 | 92 | 97 |

| BF$$3$$-OEt$$2$$ | BF$$3$$-OEt$$2$$ | Cyclohexane | 360 | 65 | 95 |

| KOH/CaO | KOH-loaded CaO | Solvent-free | 15 | 89 | 96 |

| DBSA Microemulsion | DBSA | H$$_2$$O | 120 | 91 | 98 |

Ultrasound-assisted and solvent-free methods balance efficiency and sustainability, while Lewis acid routes suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tri(thiophen-2-yl)-4H-pyran can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

2,4,6-tri(thiophen-2-yl)-4H-pyran has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,4,6-tri(thiophen-2-yl)-4H-pyran involves its interaction with molecular targets through its electronic properties. The thiophene rings can participate in π-π stacking interactions, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Thiopyrans

Example Compounds :

Structural Differences :

These compounds replace thiophene substituents with phenyl and alkyl groups. The phenyl rings contribute to steric bulk and planar conjugation, whereas alkyl groups (e.g., methyl, ethyl) modulate solubility and crystallinity.Properties :

Crystallographic studies reveal that phenyl-substituted thiopyrans adopt chair-like conformations with restricted rotation due to steric hindrance . The electron-withdrawing sulfur atom in the thiopyran ring enhances thermal stability compared to oxygen-containing pyrans.

Tetrahydro-2H-pyran Derivatives

Example Compounds :

Structural Differences :

Saturated pyran rings with substituents like methoxyphenyl or methyl groups. The lack of aromaticity in the pyran ring reduces conjugation but improves flexibility.Properties :

NMR data for compound 72 show distinct coupling constants (e.g., $ J = 9.6 \, \text{Hz} $ for trans-diaxial protons), indicative of chair conformations . The tetrahydro-2H-pyran-2-one derivative () exhibits increased polarity due to the ketone group, contrasting with the aromatic thiophene-substituted pyran.

Amino-Substituted 4H-Pyrans

- Example Compounds: Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride

- Functional Group Impact: Amino groups introduce hydrogen-bonding capability and basicity, which are absent in thiophene-substituted pyrans. For instance, 2-amino-4-aryl-4H-pyrans exhibit biological activity (e.g., antimicrobial properties) , whereas thiophene derivatives are more suited for conductive materials.

Key Research Findings and Trends

Synthetic Accessibility :

- Thiophene-substituted pyrans require specialized cross-coupling methods (e.g., Suzuki-Miyaura), whereas phenyl/alkyl analogs are often synthesized via Grignard or condensation reactions .

Electronic Properties :

- Thiophene groups enhance charge transport in 2,4,6-tri(thiophen-2-yl)-4H-pyran, making it superior to phenyl-substituted analogs for optoelectronic applications .

Biological vs. Material Applications: Amino-substituted pyrans dominate medicinal chemistry, while thiophene derivatives are prioritized in materials science due to their optoelectronic tunability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.